molecular formula C10H5F3INO B15330710 4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol

4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol

Cat. No.: B15330710
M. Wt: 339.05 g/mol
InChI Key: HATONOYPJIFUQE-UHFFFAOYSA-N
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Description

4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol is a chemical compound with the molecular formula C₁₀H₅F₃INO. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. This compound is of interest due to its unique structural features, which include an iodine atom and a trifluoromethyl group attached to the isoquinoline ring. These features impart distinct chemical and physical properties, making it valuable for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol typically involves multi-step organic reactions. One common method starts with the iodination of a suitable isoquinoline precursor. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) under specific conditions. The hydroxyl group at the 1-position is usually introduced through a subsequent oxidation step.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions. Techniques such as continuous flow chemistry and the use of catalytic systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium cyanide (KCN) can be used.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-6-(trifluoromethyl)isoquinolin-1-ol.

Scientific Research Applications

4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the iodine atom can participate in halogen bonding interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Iodoisoquinolin-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.

    6-(Trifluoromethyl)isoquinolin-1-ol:

    4-Bromo-6-(trifluoromethyl)isoquinolin-1-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and interactions.

Uniqueness

4-Iodo-6-(trifluoromethyl)isoquinolin-1-ol is unique due to the presence of both the iodine atom and the trifluoromethyl group. This combination imparts distinct electronic and steric effects, enhancing its reactivity and potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C10H5F3INO

Molecular Weight

339.05 g/mol

IUPAC Name

4-iodo-6-(trifluoromethyl)-2H-isoquinolin-1-one

InChI

InChI=1S/C10H5F3INO/c11-10(12,13)5-1-2-6-7(3-5)8(14)4-15-9(6)16/h1-4H,(H,15,16)

InChI Key

HATONOYPJIFUQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CNC2=O)I

Origin of Product

United States

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